molecular formula C5H12N2S B1220291 Tetramethylthiourea CAS No. 2782-91-4

Tetramethylthiourea

Cat. No.: B1220291
CAS No.: 2782-91-4
M. Wt: 132.23 g/mol
InChI Key: MNOILHPDHOHILI-UHFFFAOYSA-N
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Description

Tetramethylthiourea is an organosulfur compound with the chemical formula C5H12N2S . It is a commercially available compound widely used as a ligand in homogeneous catalysis and in organic synthesis . The core structure of this compound is derived from thiourea, with each nitrogen atom connected to two methyl groups. This compound is known for its planar molecular structure and the C=S bond, which is slightly shorter than in thiourea itself .

Biochemical Analysis

Biochemical Properties

Tetramethylthiourea plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming coordination complexes. For example, this compound forms tetrahedral CoCl2L2 and linear AuBrL complexes, where L represents this compound . The sulfur atom in this compound is the basic site, and alkylation occurs at this site, leading to the formation of isothiouronium salts . These interactions are crucial for its function in catalysis and synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metals can alter the activity of metalloenzymes, thereby affecting cellular processes . Additionally, its interaction with sulfur-containing biomolecules can influence redox reactions within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to metal ions, forming coordination complexes that can inhibit or activate enzymes. For instance, this compound forms complexes with cobalt and gold, which can alter the activity of enzymes containing these metals . The compound’s planar structure and sulfur atom play a crucial role in these binding interactions, leading to changes in enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and enzyme activity . These temporal effects are essential for understanding the compound’s long-term biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause toxicity in animal models, affecting body weight, organ function, and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity. The compound’s interaction with sulfur-containing enzymes can affect redox reactions and energy metabolism within cells . These metabolic pathways are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s planar structure and sulfur atom allow it to bind to specific proteins, facilitating its transport across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may localize to the mitochondria, where it can influence energy metabolism and redox reactions . Understanding its subcellular localization is crucial for elucidating its biochemical properties and potential therapeutic applications.

Chemical Reactions Analysis

Tetramethylthiourea undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tetramethylthiourea is part of the thiourea family, which includes compounds like:

This compound stands out due to its unique combination of four methyl groups and its versatility in forming coordination complexes and participating in nucleophilic substitution reactions.

Properties

IUPAC Name

1,1,3,3-tetramethylthiourea
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InChI

InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3
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InChI Key

MNOILHPDHOHILI-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=S)N(C)C
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Molecular Formula

C5H12N2S
Record name 1,1,3,3-TETRAMETHYL-2-THIOUREA
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DSSTOX Substance ID

DTXSID5026126
Record name 1,1,3,3-Tetramethyl-2-thiourea
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Molecular Weight

132.23 g/mol
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Physical Description

1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS]
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C
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Solubility

10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l
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Vapor Pressure

1.45 [mmHg]
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CAS No.

2782-91-4
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Melting Point

172 to 174 °F (NTP, 1992), 78-9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Tetramethylthiourea has the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol.

A: Infrared (IR) spectroscopy reveals characteristic shifts in this compound bands upon coordination with metals, suggesting bonding through the sulfur atom. [] These shifts are valuable for identifying complex formation and studying bonding modes. Additionally, Copper Nuclear Quadrupole Resonance (NQR) spectra of this compound complexes provide insights into the electronic environment around the copper nucleus, further elucidating bonding characteristics. []

A: this compound exhibits potential-dependent adsorption on gold electrodes. [] In alkaline solutions, this adsorption is reversible. [] Infrared spectroscopy reveals that this compound adsorbs with its NC(S)N plane parallel to the gold surface. [] In acidic solutions, adsorption occurs across a wider potential range, and at sufficiently positive potentials, an Au(I)-tetramethylthiourea complex forms and dissolves into the solution. []

A: Research using UV–VIS spectroscopy, ESI mass spectrometry, 1H NMR, cyclic voltammetry, and surface-enhanced Raman scattering has shown that this compound reacts with hydrogen peroxide in a two-step process. [] The first step involves oxidation of this compound to this compound monoxide. [] Subsequently, this compound monoxide is further oxidized to tetramethylurea and sulfate, potentially involving the release of sulfur monoxide. []

A: The reaction of this compound with methyl iodide displays solvent-dependent kinetics. [] In solvents where free ions and ion-pairs are less abundant compared to larger aggregates, limiting forms of the rate law are observed. [] The rate of the forward reaction correlates with solvent effects observed in Menschutkin reactions. []

A: Yes, acting as a catalyst in the presence of acetic acid, this compound can promote the decomposition of certain stabilized selenonium ylides at room temperature. [] This reaction yields the corresponding selenides and olefins in good yields. []

A: The this compound/tetramethylformaminium disulfide (TMTU/TMFDS2+) redox couple has shown promise in DSSCs, particularly with indoline dyes like D205. [] Devices using this combination have achieved power conversion efficiencies of 7.6 % under AM 1.5G 1 sun illumination. [] While TMTU efficiently regenerates indoline dyes, its regeneration of ruthenium dyes is less efficient. [] Notably, TMTU-based DSSCs exhibit efficient charge collection and injection. []

A: Yes, Density Functional Theory (DFT) calculations have been performed on this compound oxide models to distinguish between the monoxide, dioxide, and trioxide forms. [] These calculations suggest that this compound monoxide exists primarily as an adduct of thiourea and an oxygen atom (═S–>O). []

A: The presence of four methyl groups in this compound introduces significant steric hindrance compared to unsubstituted thiourea. [] This steric bulk can influence the geometry and stability of metal complexes. For instance, in ruthenium(II) complexes, the S–Ru–S angle deviates from linearity, likely due to the bulky this compound ligands. []

A: Studies in rats have shown that long-term dietary exposure to high levels (300 ppm) of this compound can lead to thyroid tumor development. [] Specifically, follicular cell carcinomas were observed in female rats, highlighting the potential carcinogenicity of the compound under certain conditions. []

A: Research suggests that this compound, acting as a hydroxyl radical scavenger, can inhibit the asbestos-induced tumor necrosis factor-alpha (TNF-alpha) response from rat alveolar macrophages. [] This finding implies a role of iron-catalyzed reactive oxygen species (ROS) in asbestos-induced inflammation and suggests a potential protective effect of this compound against this type of toxicity. []

ANone: Various analytical techniques are employed to study this compound and its reactions. These include:

  • UV–VIS Spectroscopy: Used to monitor reaction kinetics and identify intermediates in reactions with hydrogen peroxide. []
  • ESI Mass Spectrometry: Employed to identify reaction intermediates and products, particularly in oxidation reactions. [, ]
  • 1H NMR: Provides structural information about this compound complexes and their behavior in solution. [, ]
  • Cyclic Voltammetry: Utilized to study the electrochemical behavior of this compound complexes and elucidate redox mechanisms. [, ]
  • Surface-Enhanced Raman Scattering: Used to investigate the interaction of this compound with metal surfaces. []
  • X-ray Diffraction: Provides detailed structural information about this compound complexes in the solid state. [, , , , ]

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